Home > Products > Screening Compounds P137288 > N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine
N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine -

N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

Catalog Number: EVT-5724382
CAS Number:
Molecular Formula: C19H26F3N5
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the triazole ring: This could be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. []
  • Introduction of the piperidine moiety: This could be accomplished by reacting a suitable piperidine derivative with an appropriate electrophile. []
  • Incorporation of the 2-(trifluoromethyl)benzyl group: This could be achieved through a nucleophilic substitution reaction using a 2-(trifluoromethyl)benzyl halide. []
  • Formation of the tertiary amine: This could be accomplished by alkylating a secondary amine with a suitable alkyl halide. []
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique would provide information about the connectivity of atoms within the molecule. []
  • Mass spectrometry (MS): MS would allow determination of the molecular weight and fragmentation pattern, confirming the identity of the compound. []
  • Single-crystal X-ray diffraction: This technique, if applicable, could provide a three-dimensional structure of the molecule, revealing its spatial arrangement and potential for interacting with biological targets. []
Mechanism of Action
  • Receptor antagonism: The compound may bind to specific receptors and block the binding of their natural ligands, thereby inhibiting downstream signaling pathways. [, , ]
  • Enzyme inhibition: The molecule might interact with the active site of specific enzymes, hindering their catalytic activity. []
  • DNA binding: Although less likely given its structure, the compound may interact with DNA, potentially interfering with gene expression. []
Physical and Chemical Properties Analysis
  • Solubility: Knowledge of its solubility in water and organic solvents would be essential for formulation and delivery. []
  • LogP: This parameter, indicating lipophilicity, would provide insights into its ability to cross cell membranes. []
Applications
  • Pharmaceutical research: As exemplified by various triazole, pyrazole, and piperidine derivatives in the literature, this compound could be screened for activity against a variety of therapeutic targets, including receptors and enzymes involved in diseases such as HIV, anxiety, depression, and pain. [, , ]
  • Agricultural applications: Similar to other triazole-containing compounds, it might exhibit herbicidal or fungicidal activities, potentially contributing to the development of new crop protection agents. [, , ]

1. 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140/Aplaviroc) []

  • Compound Description: 873140, also known as Aplaviroc, is a potent allosteric antagonist of the CCR5 receptor, exhibiting antiviral effects against HIV-1. []
  • Relevance: While not structurally identical, 873140 shares a similar mechanism of action with N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine as both target the CCR5 receptor, albeit through different binding interactions. This suggests a potential area of investigation for the main compound's biological activity. []

2. (Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C/SCH 351125) []

  • Compound Description: Sch-C, also known as SCH 351125, is another allosteric antagonist of the CCR5 receptor, effectively blocking chemokine binding and calcium responses. []
  • Relevance: Like 873140, Sch-C's activity as a CCR5 antagonist presents a parallel with the potential biological activity of N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine. This shared target space suggests that the main compound might also exhibit CCR5-related effects. []

3. 4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D/SCH 417,690/Vicriviroc) [, ]

  • Compound Description: Sch-D, also known as SCH 417,690 or Vicriviroc, is a well-characterized allosteric antagonist of the CCR5 receptor. [, ]
  • Relevance: Sch-D's established role in targeting the CCR5 receptor underscores the potential significance of exploring N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine's interaction with this receptor, given the similar target space occupied by both compounds. [, ]

4. 4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857/Maraviroc) [, ]

  • Compound Description: UK-427,857, also known as Maraviroc, is a CCR5 antagonist recognized for its unique binding site on the receptor. [, ]
  • Relevance: The distinct binding site of UK-427,857 on the CCR5 receptor, compared to other antagonists, introduces a point of differentiation when considering potential interactions of N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine with this receptor. Investigating potential similarities or differences in their binding sites could be crucial. [, ]

5. N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779) []

  • Compound Description: TAK779 is a CCR5 receptor antagonist that effectively blocks chemokine binding and downstream signaling events. []
  • Relevance: TAK779's activity as a CCR5 antagonist further reinforces the importance of evaluating the potential interactions between N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine and the CCR5 receptor, highlighting a consistent trend in the target space shared by these compounds. []

6. 5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471) [, ]

  • Compound Description: INCB9471 is a potent and selective non-competitive inhibitor of human CCR5. It has been proven safe and efficacious in reducing viral load in phase I and II human clinical trials. [, ]
  • Relevance: Similar to N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine, INCB9471 is a non-competitive CCR5 antagonist. This shared mechanism of action suggests that N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine may also possess antiviral properties and warrants further investigation in this context. [, ]

7. Quinazolinone Derivatives Containing a 1,2,4-Triazolylthioether Moiety []

  • Compound Description: This group encompasses a series of newly synthesized quinazolinone derivatives incorporating a 1,2,4-triazolylthioether moiety. Several compounds within this series demonstrated promising antimicrobial activities. []
  • Relevance: The presence of the 1,2,4-triazole ring system in these quinazolinone derivatives directly links them to N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine, suggesting potential shared chemical properties and biological activities. The reported antimicrobial activity of these derivatives further suggests exploring similar properties for the main compound. []

8. Diethyl (R)-1-(5-(Phenyl/4-methyl/4-methoxy/4-nitro/4-chloro/4-bromo/4-flouro benzyl sulfonyl)-4-(morpholino methyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoro methyl)-4,5-dihydro-1H-pyrazol-4- yl)(4-(trifluoromethyl)phenylamino) methyl phosphonate derivatives []

  • Compound Description: This series of compounds features various heterocyclic substituents and was designed as potential sortase A Staphylococcus inhibitors. They were characterized and evaluated for antimicrobial and antifungal properties. []
  • Relevance: The inclusion of a 1,2,4-triazole ring within these derivatives, along with their exploration for antimicrobial and antifungal activity, establishes a clear connection to N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine. This structural similarity suggests that the main compound could also possess potential as an antimicrobial or antifungal agent. []

Properties

Product Name

N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

IUPAC Name

N,N-dimethyl-1-[4-methyl-5-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2,4-triazol-3-yl]methanamine

Molecular Formula

C19H26F3N5

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C19H26F3N5/c1-25(2)13-17-23-24-18(26(17)3)14-8-10-27(11-9-14)12-15-6-4-5-7-16(15)19(20,21)22/h4-7,14H,8-13H2,1-3H3

InChI Key

RRZDHCVUMGXYGI-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)CN(C)C

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.